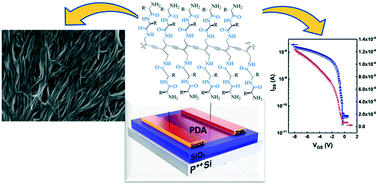Organic field effect transistors based on self-assembling core-modified peptidic polymers†
Molecular Systems Design & Engineering Pub Date: 2020-02-26 DOI: 10.1039/C9ME00170K
Abstract
Peptide-based conducting nanomaterials are promising candidates for bioelectronics. Despite the remarkable advancements in the field of organic field effect transistors (OFETs), peptide-based OFETs with high mobility are scarce. We, herein, report phenylalanine-based core-modified self-assembling peptidic polymers showing p-type FET operation predominantly, with an on–off ratio of over 3 orders of magnitude. The peptide-based OFETs exhibited linear characteristics in a bottom-gate/bottom-contact configuration and showed a hole mobility of up to 9.29 cm2 V−1 s−1 at room temperature, which is an exceptionally high field-effect performance for peptidic polymers. The OFETs also showed excellent long term storage stability and repeatability at room temperature under ambient conditions. The strategy presented here opens up avenues for designing a variety of peptidic polymers with OFET characteristics for applications in modern hybrid electronics.


Recommended Literature
- [1] Rapid detection of Group B Streptococcus (GBS) from artificial urine samples based on IFAST and ATP bioluminescence assay: from development to practical challenges during protocol testing in Kenya†
- [2] Structure–activity relationship studies using peptide arrays: the example of HIV-1 Rev–integrase interaction†
- [3] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [4] Robust half-metallicity in transition metal tribromide nanowires†
- [5] Preparation and recyclable catalysis performance of functional macroporous polyHIPE immobilized with gold nanoparticles on its surface†
- [6] Refractories and metal oxides, ceramics, slags and cements
- [7] Cancer cell targeting and therapeutic delivery of silver nanoparticles by mesoporous silica nanocarriers: insights into the action mechanisms using quantitative proteomics†
- [8] Controlling the surface nanostructure of ZnO and Al-doped ZnO thin films using electrostatic spraying for their application in 12% efficient perovskite solar cells†
- [9] Carbonyl trapping and antiglycative activities of olive oil mill wastewater
- [10] Front cover










